5-Iodo-2,3-dihydro-1H-inden-2-amine hydrochloride hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-2,3-dihydro-1H-inden-2-amine hydrochloride hydrate: is a chemical compound with the molecular formula C9H10IN.ClH.H2O . It is a derivative of indane, characterized by the presence of an iodine atom at the 5th position and an amine group at the 2nd position of the indane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2,3-dihydro-1H-inden-2-amine hydrochloride hydrate typically involves the iodination of 2,3-dihydro-1H-indene followed by amination. The iodination can be achieved using iodine and a suitable oxidizing agent, while the amination can be carried out using ammonia or an amine source under appropriate conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and amination processes, often optimized for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the desired product is obtained with minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as the removal of the iodine atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of indanone derivatives.
Reduction: Formation of deiodinated indane derivatives.
Substitution: Formation of substituted indane derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Iodo-2,3-dihydro-1H-inden-2-amine hydrochloride hydrate is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, this compound can be used to study the effects of iodine-containing compounds on biological systems, including their interactions with enzymes and receptors .
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties .
Wirkmechanismus
The mechanism of action of 5-Iodo-2,3-dihydro-1H-inden-2-amine hydrochloride hydrate involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and amine group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The compound may modulate specific pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
5-Iodo-2-aminoindane (5-IAI): A similar compound with a slightly different structure, known for its use as a serotonin, norepinephrine, and dopamine releasing agent.
2-Aminoindane: Another related compound, often used in research for its pharmacological properties.
Uniqueness: 5-Iodo-2,3-dihydro-1H-inden-2-amine hydrochloride hydrate is unique due to its specific substitution pattern and the presence of a hydrochloride hydrate form, which can influence its solubility and stability. This uniqueness makes it valuable for specific research and industrial applications .
Eigenschaften
Molekularformel |
C9H13ClINO |
---|---|
Molekulargewicht |
313.56 g/mol |
IUPAC-Name |
5-iodo-2,3-dihydro-1H-inden-2-amine;hydrate;hydrochloride |
InChI |
InChI=1S/C9H10IN.ClH.H2O/c10-8-2-1-6-4-9(11)5-7(6)3-8;;/h1-3,9H,4-5,11H2;1H;1H2 |
InChI-Schlüssel |
JVOVNYUUWYMBSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC2=C1C=CC(=C2)I)N.O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.